molecular formula C8H14O B14610547 2-Heptyn-4-ol, 6-methyl-, (R)- CAS No. 60018-69-1

2-Heptyn-4-ol, 6-methyl-, (R)-

Cat. No.: B14610547
CAS No.: 60018-69-1
M. Wt: 126.20 g/mol
InChI Key: QFIGXPMFVPAVTK-QMMMGPOBSA-N
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Description

2-Heptyn-4-ol, 6-methyl-, ®- is an organic compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyn-4-ol, 6-methyl-, ®- can be achieved through several methods. One common approach involves the use of alkyne and alcohol functional groups. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH), to deprotonate the alcohol and promote the nucleophilic attack on the alkyne.

Industrial Production Methods

In an industrial setting, the production of 2-Heptyn-4-ol, 6-methyl-, ®- may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Heptyn-4-ol, 6-methyl-, ®- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in halogenated compounds.

Scientific Research Applications

2-Heptyn-4-ol, 6-methyl-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyn-4-ol, 6-methyl-, ®- depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups. For example, in oxidation reactions, the hydroxyl group is oxidized to form a carbonyl group. In reduction reactions, the alkyne group is reduced to an alkene or alkane. The molecular pathways involved vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Heptyn-4-ol, 6-methyl-, ®- can be compared with other similar compounds, such as:

    2-Heptyn-4-ol, 6-methyl-, (S)-: The enantiomer of the ®-isomer, with similar chemical properties but different biological activities.

    6-Methyl-4-hepten-2-ol: A related compound with a double bond instead of a triple bond.

    4-Heptyn-2-ol: A similar compound with the hydroxyl group at a different position.

The uniqueness of 2-Heptyn-4-ol, 6-methyl-, ®- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and applications.

Properties

CAS No.

60018-69-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(4R)-6-methylhept-2-yn-4-ol

InChI

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h7-9H,6H2,1-3H3/t8-/m0/s1

InChI Key

QFIGXPMFVPAVTK-QMMMGPOBSA-N

Isomeric SMILES

CC#C[C@@H](CC(C)C)O

Canonical SMILES

CC#CC(CC(C)C)O

Origin of Product

United States

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